molecular formula C20H20N4O4S2 B2361414 N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351618-64-8

N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2361414
CAS No.: 1351618-64-8
M. Wt: 444.52
InChI Key: YGJPKOGWJAUPDC-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex organic compound that belongs to the thiazolo-pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews its synthesis, biological profile, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S with a molecular weight of approximately 263.312 g/mol. The structure features a thiazolo-pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including acylation and cyclization processes. The detailed synthetic pathways can vary but often include the use of acyl chlorides and appropriate bases under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo-pyridine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as antibacterial agents .

Anticancer Potential

The thiazolo-pyridine scaffold has been recognized for its cytotoxic properties against cancer cell lines. Research indicates that derivatives of this compound exhibit selective cytotoxicity towards certain cancer types while sparing normal cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways .

Herbicidal Activity

In agricultural contexts, compounds containing the thiazolo-pyridine moiety have been evaluated for their herbicidal properties. Studies have shown that these compounds can effectively control certain weed species when applied preemergence. The efficacy is attributed to their ability to inhibit specific biochemical pathways in plants .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolo-pyridine derivatives found that this compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 10 µg/mL against Staphylococcus aureus. This indicates a strong potential for development into an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays against MCF-7 breast cancer cells revealed that this compound reduced cell viability by over 70% at concentrations of 20 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through mitochondrial pathways .

Data Tables

Biological Activity Test Organism Efficacy (MIC µg/mL) Reference
AntibacterialStaphylococcus aureus10
AnticancerMCF-7 Breast Cancer Cells20
HerbicidalVarious Grass WeedsEffective

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-27-14-6-3-5-13(17(14)28-2)22-20(26)24-9-8-12-16(11-24)30-19(21-12)23-18(25)15-7-4-10-29-15/h3-7,10H,8-9,11H2,1-2H3,(H,22,26)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJPKOGWJAUPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.